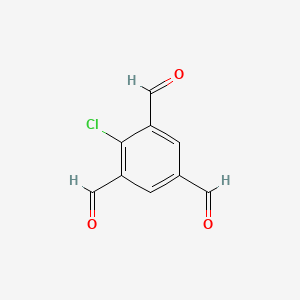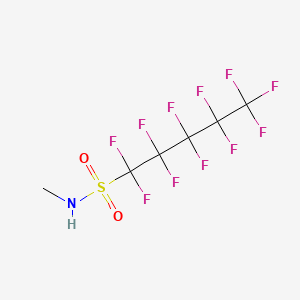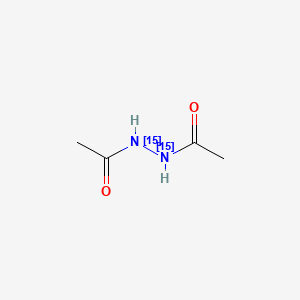
Diacetyl Hydrazine-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetyl Hydrazine-15N2 is a labeled version of 1,2-Diacetylhydrazine, with the molecular formula C4H8N2O2 and a molecular weight of 118.13652 . This compound is particularly notable for its use in scientific research due to its isotopic labeling with nitrogen-15, which makes it valuable for various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Diacetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The process involves the following steps:
Reaction of Hydrazine-15N2 with Acetic Anhydride: Hydrazine-15N2 is reacted with acetic anhydride in a solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the isotopic purity and overall quality of the final product .
化学反応の分析
Types of Reactions
Diacetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Diacetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace nitrogen pathways in biological systems.
作用機序
The mechanism of action of Diacetyl Hydrazine-15N2 involves its interaction with molecular targets through its nitrogen-15 labeled hydrazine moiety. This labeling allows for the tracking and analysis of the compound in various biological and chemical systems. The nitrogen-15 isotope provides a unique signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
類似化合物との比較
Similar Compounds
Hydrazine-15N2: A simpler hydrazine derivative labeled with nitrogen-15, used in similar applications but lacks the acetyl groups.
1,2-Diacetylhydrazine: The non-labeled version of Diacetyl Hydrazine-15N2, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its isotopic labeling with nitrogen-15, which enhances its utility in analytical and experimental applications. The presence of acetyl groups also provides additional reactivity and versatility compared to simpler hydrazine derivatives.
特性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
118.11 g/mol |
IUPAC名 |
N'-acetylacetohydrazide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)/i5+1,6+1 |
InChIキー |
ZLHNYIHIHQEHJQ-MPOCSFTDSA-N |
異性体SMILES |
CC(=O)[15NH][15NH]C(=O)C |
正規SMILES |
CC(=O)NNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


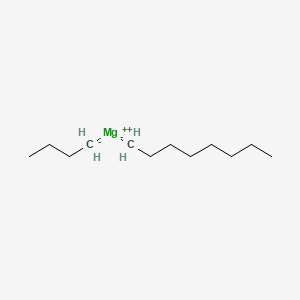
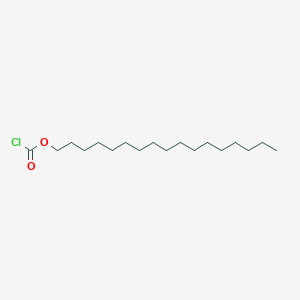
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
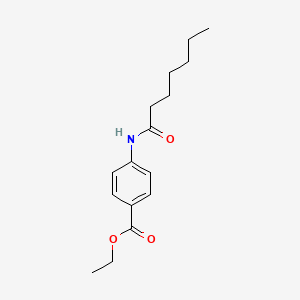
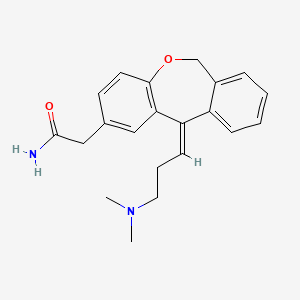
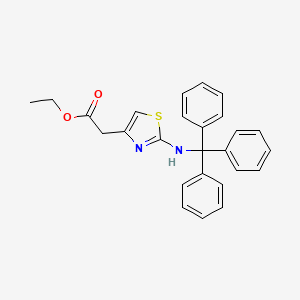
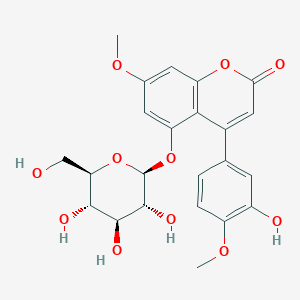
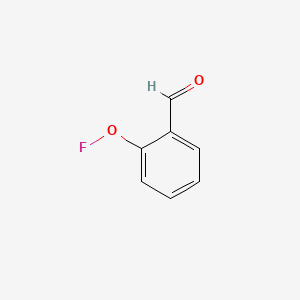
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
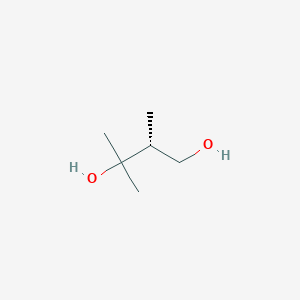
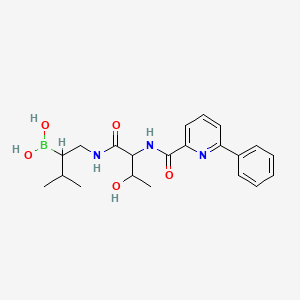
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
